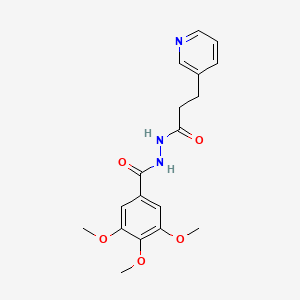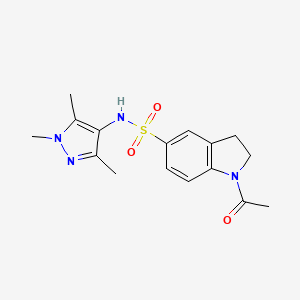
N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide, also known as AEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEMB is a benzamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide is still not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide in lab experiments is its wide range of biochemical and physiological effects. This compound has been found to have anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its potential applications in clinical settings.
未来方向
There are several future directions for research on N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide. One area of research involves the development of more potent and selective this compound derivatives that can be used as anticancer agents. Another area of research involves the investigation of the potential applications of this compound in the treatment of various inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-acetamidophenol with ethyl chloroformate, followed by the addition of 3-(ethoxymethyl)-4-methoxyaniline and sodium hydroxide. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
属性
IUPAC Name |
N-(4-acetamidophenyl)-3-(ethoxymethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-25-12-15-11-14(5-10-18(15)24-3)19(23)21-17-8-6-16(7-9-17)20-13(2)22/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQBRQMRPIXAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)



![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)

